molecular formula C15H12N6 B2990553 2-methyl-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 478078-16-9

2-methyl-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2990553
CAS No.: 478078-16-9
M. Wt: 276.303
InChI Key: DVVOVWCFDWTOHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine is a synthetically designed chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a fused pyrazolo[1,5-a]pyrimidine core, a structure recognized as a privileged scaffold in the design of bioactive molecules due to its synthetic versatility and favorable physicochemical properties . The integration of the 1,2,4-triazole moiety, a pharmacophore known for its wide range of biological activities, further enhances the potential of this compound as a versatile building block for developing enzyme inhibitors . The pyrazolo[1,5-a]pyrimidine (PP) scaffold is isoelectronic with purine bases, allowing derivatives to mimic these natural structures and interact with a variety of enzymatic targets, particularly protein kinases . This molecular framework has demonstrated considerable potential in antitumor research, where it serves as a core structure in compounds exhibiting enzymatic inhibitory activity . The specific substitution pattern on this core structure—with a methyl group at position 2, a phenyl ring at position 7, and a 1,2,4-triazole at position 6—is engineered to explore structure-activity relationships (SAR) and optimize interactions with biological targets. Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules for high-throughput screening and lead optimization campaigns. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-7-phenyl-6-(1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6/c1-11-7-14-17-8-13(20-10-16-9-18-20)15(21(14)19-11)12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVOVWCFDWTOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=CC(=C2C3=CC=CC=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a substituted aldehyde with ethyl acetoacetate and urea in the presence of a catalyst such as hydrochloric acid. The reaction mixture is heated under reflux conditions to yield the desired pyrazolo[1,5-a]pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to ensure the compound meets pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

2-methyl-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazolo[1,5-a]pyrimidine ring, often facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds

Scientific Research Applications

2-methyl-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has attracted interest in medicinal chemistry and pharmaceutical research. Its unique structure, featuring a pyrazolo[1,5-a]pyrimidine core fused with a triazole ring, contributes to its potential biological activities and therapeutic applications.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry It is used as a building block for synthesizing more complex heterocyclic compounds.
  • Biology It is investigated for its potential as an enzyme inhibitor, particularly in cancer research.
  • Medicine It is explored for its neuroprotective and anti-inflammatory properties, making it a candidate for treating neurodegenerative diseases.
  • Industry It is utilized in developing new pharmaceuticals and agrochemicals because of its versatile chemical reactivity.

Chemical Reactions

This compound undergoes different chemical reactions:

  • Oxidation This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
  • Reduction Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution Nucleophilic substitution reactions can occur at specific positions on the pyrazolo[1,5-a]pyrimidine ring, often facilitated by reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of 2-methyl-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By binding to the active site of CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its anti-inflammatory effects are mediated through the inhibition of nitric oxide and tumor necrosis factor-α production in microglial cells .

Comparison with Similar Compounds

Table 1: Comparison of Pyrazolo[1,5-a]Pyrimidine Derivatives

Compound Substituents Target Kinase IC50/Potency Key Findings Reference
Target Compound C2: Methyl; C6: 1,2,4-triazol-1-yl; C7: Phenyl Not specified (Kinase) N/A Hypothesized dual EGFR/HER2 inhibition via triazole interactions
Compound 6h (Othman et al., 2021) C5: Substituted aryl group EGFR ~0.5 μM (MDA-MB-231) Anti-proliferative activity via ATP-binding site blockade
Compound A (Byeon et al., 2022) C5: Allosteric substituent EGFR (T790M/L858R) Nanomolar range Overcomes resistance in NSCLC; in vivo efficacy
TAK-915 Analog () C3: Carboxamide; C5: Methyl-triazole PDE2A Robust cGMP elevation Cognitive enhancement in rat models
Pim-1 Inhibitors () C3: Aryl; C5: Amino groups Pim-1, Flt-3 Nanomolar (Pim-1) Selective kinase inhibition; synthetic accessibility

Key Research Findings and Mechanistic Insights

Role of Substituents in Kinase Inhibition

  • C6 Triazole Group : The 1,2,4-triazole substituent in the target compound may mimic adenine’s nitrogen atoms, facilitating ATP-binding site interactions in kinases like EGFR or HER2 . This contrasts with C5-substituted analogs (e.g., compound 6h), where aryl groups enhance hydrophobic packing .
  • C7 Phenyl Group : The phenyl ring at C7 likely contributes to π-π stacking with kinase aromatic residues, a feature shared with EGFR inhibitors like gefitinib .
  • C2 Methyl Group : Smaller substituents at C2 (e.g., methyl) minimize steric hindrance, improving binding compared to bulkier groups .

Selectivity and Resistance Profiles

  • EGFR Inhibitors: C5-substituted derivatives (e.g., compound A) exhibit nanomolar potency against resistant EGFR mutants (T790M/L858R) by occupying allosteric pockets . The target compound’s triazole group could similarly disrupt mutant kinase conformations.
  • Pim-1 Inhibitors: Pyrazolo[1,5-a]pyrimidines with C3-aryl and C5-amino groups show selectivity for Pim-1 over other kinases, attributed to hydrogen-bonding networks with Glu121 and Lys67 .

Biological Activity

2-Methyl-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused heterocyclic structure that is known for various biological activities. The molecular formula is C12H12N6C_{12}H_{12}N_6 with a molecular weight of 228.26 g/mol. Its structural features allow it to interact with multiple biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, a series of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines were evaluated for their anticancer efficacy against various breast cancer cell lines (MCF-7, MDA-MB-231). Notably, one compound exhibited an IC50 value of 15.3 µM against MCF-7 cells, indicating significant growth inhibition compared to controls .

Table 1: Anticancer Activity of Selected Compounds

CompoundCell LineIC50 (µM)
Compound AMCF-715.3
Compound BMDA-MB-23129.1
Control (YM155)MDA-MB-23110.0

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Studies indicate that derivatives of pyrazolo[1,5-a]pyrimidine exhibit broad-spectrum activity against various bacterial and fungal strains. The mechanism involves interference with nucleic acid synthesis and disruption of cellular processes .

Enzyme Inhibition

Compounds within this class have shown potential as inhibitors of key enzymes involved in cancer progression and microbial resistance. For example, certain derivatives have been identified as dual inhibitors of EGFR and VGFR2 with IC50 values ranging from 0.3 µM to 24 µM in vitro . This suggests a multi-target approach may enhance therapeutic efficacy.

Case Studies

Case Study 1: Anticancer Screening

In a recent study involving the evaluation of synthesized pyrazolo[1,5-a]pyrimidine derivatives against the MDA-MB-231 cell line, several compounds demonstrated promising anticancer activity. The screening utilized the MTT assay to assess cell viability after treatment with varying concentrations over a period of 72 hours. Results indicated that while some compounds showed no significant activity, others led to marked reductions in cell viability.

Case Study 2: Enzyme Inhibition Analysis

A separate investigation focused on the inhibitory effects of these compounds on specific kinases involved in cancer signaling pathways. Molecular docking studies were conducted to elucidate binding affinities and interaction modes with target proteins. These findings support the development of these compounds as potential therapeutic agents in oncology.

Q & A

Q. What are the common synthetic routes for preparing 2-methyl-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine and its analogs?

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation reactions between aminopyrazoles and dicarbonyl synthons. For example:

  • Cyclocondensation : Reacting 1H-pyrazole-5-amine derivatives with enaminones or chalcones under reflux conditions in solvents like ethanol or DMF yields pyrazolo[1,5-a]pyrimidines. This method often achieves yields of 60–70% (e.g., compound 10c and 10d in ) .
  • Microwave-assisted synthesis : Accelerated reactions using microwave irradiation improve efficiency. For instance, triazole-bridged N-glycosides of pyrazolo[1,5-a]pyrimidinones were synthesized via "click chemistry" with high purity and reduced reaction times .
  • Palladium-catalyzed direct C–H arylation : Regioselective functionalization at C3 or C7 positions is achieved using SPhos ligand or ligand-free conditions, enabling late-stage diversification (e.g., 3-aryl or 7-aryl derivatives) .

Q. How is the structural characterization of pyrazolo[1,5-a]pyrimidine derivatives typically performed?

Characterization relies on:

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) and triazole integration. IR identifies functional groups (e.g., C=N stretches at ~1600 cm⁻¹) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 533 for triazole derivatives) validate molecular formulas .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages are compared to theoretical values (e.g., 62.77% C, 4.01% H for 10c ) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., 11 in ) .

Advanced Research Questions

Q. What strategies are employed to achieve regioselective functionalization of pyrazolo[1,5-a]pyrimidines at specific positions?

  • Catalyst-controlled C–H activation : Palladium catalysts with bisaryl phosphine ligands (e.g., SPhos) direct arylation to the C7 position, while ligand-free conditions favor C3 functionalization .
  • Hypervalent iodine-mediated halogenation : Regioselective iodination at C3 is achieved using PhI(OAc)₂ under mild conditions, yielding 83–95% efficiency (e.g., 3aa–3al in ) .
  • Microwave-assisted cyclization : Enhances regiocontrol in triazole-linked derivatives by minimizing side reactions .

Q. How do structural modifications at the 3-, 6-, and 7-positions influence the biological activity of pyrazolo[1,5-a]pyrimidines?

  • C3 modifications : Electron-withdrawing groups (e.g., Cl, Br) improve kinase inhibition (e.g., CDK9 IC₅₀ = 4.93 µM for triazole derivatives) .
  • C6 triazole substituents : Enhance hydrogen bonding with target proteins (e.g., adenosine A2A receptor antagonism in T2075 ) .
  • C7 aryl groups : Bulky substituents (e.g., 4-methylphenyl) increase antitumor activity (e.g., IC₅₀ = 27.66 µM against MDA-MB231 cells) .

Q. What in vitro and in vivo models have been used to evaluate the antitumor potential of triazole-containing pyrazolo[1,5-a]pyrimidines?

  • In vitro :
    • Breast cancer cell lines (MCF-7, MDA-MB231): Compounds showed IC₅₀ values of 4.93–27.66 µM .
    • Liver carcinoma (HEPG2-1): Pyrazolo[1,5-a]pyrimidine 7c achieved IC₅₀ = 2.70 µM .
  • In vivo :
    • Neuroprotection in Parkinson’s/Huntington’s models via adenosine A2A receptor antagonism .

Q. How can computational methods like molecular docking guide the design of pyrazolo[1,5-a]pyrimidine-based inhibitors?

  • Docking studies : Predict binding modes with targets (e.g., CDK2, EGFR). For example, triazole-linked derivatives showed strong interactions with CDK9’s ATP-binding pocket .
  • QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with inhibitory activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.